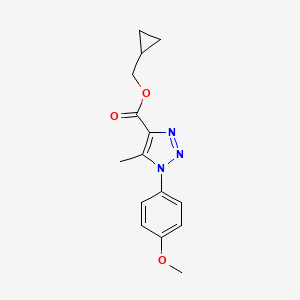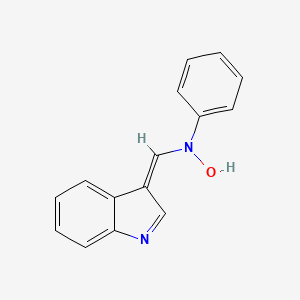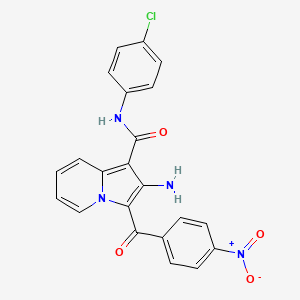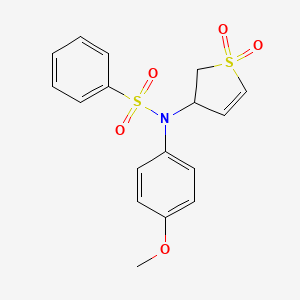
(5-Bromo-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H5BrN2O . It is also known as “this compound hydrochloride” and has a molecular weight of 213.46 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notationCl.OCC1=NNC(Br)=C1 . Physical And Chemical Properties Analysis
“this compound” appears as a white solid . It should be stored at 0-8 °C .Scientific Research Applications
Crystallography and Structural Analysis
- The compound was utilized in the synthesis of new pyrazole derivatives. For instance, Fu-Rong Li et al. (2012) synthesized a related compound and analyzed its crystal structure, contributing to the understanding of molecular interactions and configurations in pyrazole derivatives (Fu-Rong Li, Yu-Juan Zhang, Fengzhe Guo, Guiyun Duan, & Yan-qing Ge, 2012).
Pharmaceutical and Agrochemical Applications
- Pyrazole derivatives, including those related to (5-Bromo-1H-pyrazol-3-yl)methanol, have been investigated for their potential antimicrobial and anticancer activities. H. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated them for these biological activities, indicating the compound's relevance in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. For example, Satyender Kumar et al. (2012) synthesized a series of pyrazolyl methanones, showing potential antimicrobial activity (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
- E. Mabrouk et al. (2020) explored the synthesis of pyrazolyl α-amino esters derivatives, highlighting the compound's role in creating new active biomolecules (E. Mabrouk, N. Arrousse, Adil Korchi, Mohammed Lachgar, A. Oubair, A. Elachqar, Mohamed Jabha, M. Lachkar, F. El Hajjaji, Z. Rais, & M. Taleb, 2020).
Environmental Chemistry
- A. Ribeiro et al. (2017) demonstrated the use of a related compound in the eco-friendly synthesis of methanol from carbon dioxide, showcasing its role in green chemistry and environmental sustainability (A. Ribeiro, L. Martins, & A. Pombeiro, 2017).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWCWKVSJECGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)


![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)


![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)




![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)